molecular formula C13H21NO4 B2756440 tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2126162-41-0

tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2756440
CAS No.: 2126162-41-0
M. Wt: 255.314
InChI Key: KIPBAUPBWSGXGF-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with a ketone group at position 4, an oxygen atom (oxa) at position 8, and a nitrogen atom (aza) at position 2. The tert-butyl carbamate group enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . Its structure has been confirmed via NMR (1H: δ 1.44–3.25 ppm; 13C: δ 22.8–169.2 ppm) and mass spectrometry, with a reported [α]D23 = -140.22 (c1, CHCl3), indicating chiral properties .

Properties

IUPAC Name

tert-butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)13(9-14)4-6-17-7-5-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPBAUPBWSGXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Introduction to tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

This compound is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1801766-68-6

Structure

The compound features a spirocyclic structure, which is significant for its biological activity and potential applications.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design, particularly as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in:

  • Antimicrobial agents : Research indicates that similar compounds can exhibit antibacterial properties.
  • Anticancer drugs : The unique spiro structure may enhance the selectivity and efficacy of anticancer agents.

Synthesis of Novel Compounds

The synthesis of this compound has been explored as a method to create derivatives with enhanced properties. This includes:

  • Functionalization : Modifying the compound to improve its solubility or bioavailability.

Materials Science

In materials science, this compound may serve as a precursor for the development of new polymers or materials with specific mechanical properties. Its unique structure can contribute to:

  • Polymer synthesis : Creating polymers that possess unique thermal or mechanical properties.

Biological Studies

Research involving the biological effects of this compound can lead to insights into its pharmacodynamics and pharmacokinetics, making it relevant for:

  • Neuropharmacology : Investigating its effects on neurotransmitter systems due to its nitrogen content.

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antimicrobial and anticancer drugsCompounds with similar structures show promising activity against various pathogens and cancer cell lines .
SynthesisCreation of derivativesNew derivatives exhibit improved solubility and bioactivity .
Materials SciencePrecursor for novel polymersUnique mechanical properties observed in synthesized polymers .
Biological StudiesEffects on neurotransmitter systemsPotential modulation of cholinergic activity noted .

Notable Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of similar spirocyclic compounds exhibited significant antibacterial activity against resistant strains .
  • Polymer Development : Research indicated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed potential interactions with cholinergic receptors, suggesting implications for cognitive enhancement .

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituent Positions Physical State Key Spectral Data (NMR) Hazards (GHS Classification)
tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (Target Compound) Not Provided C14H23NO3 4-oxo, 8-oxa, 2-aza Yellow viscous liquid 1H: δ 1.44–3.25; 13C: δ 22.8–169.2 Not Reported
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 1421313-98-5 C14H23NO3 7-oxo, 2-aza (no oxa) Solid Not Reported Acute toxicity, skin corrosion
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 1250994-14-9 C14H23NO3 2-oxo, 8-aza (no oxa) Not Reported Not Reported Not Reported
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate 1523617-85-7 C14H23NO3 8-oxo, 2-aza (no oxa) Not Reported Not Reported Not Reported
tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 203662-19-5 C14H23NO3 3-oxo, 2-oxa, 8-aza Not Reported Not Reported Not Reported

Key Differences and Implications

Positional Isomerism: The 4-oxo group in the target compound contrasts with 7-oxo (), 2-oxo (), and 8-oxo () analogs. These variations influence electronic distribution and reactivity. For instance, the 4-oxo group may enhance hydrogen-bonding interactions in crystallization (as discussed in ), while 7-oxo derivatives exhibit higher acute toxicity .

Chirality and Synthesis :

  • The target compound exhibits chirality ([α]D23 = -140.22), whereas analogs like the 7-oxo isomer () lack reported optical activity. This chirality is critical for enantioselective synthesis in drug development .
  • Synthetic routes differ: the target compound is synthesized via phosphine-catalyzed cycloisomerization (86% yield) , while other analogs may require alternative catalysts or conditions.

Safety Profiles :

  • The 7-oxo analog (CAS 1421313-98-5) is classified for acute toxicity, skin corrosion, and respiratory irritation , whereas the target compound’s hazards remain unreported.

Applications :

  • Spirocyclic compounds like the target are used as intermediates in bioactive molecule synthesis. The triaza analog (CAS 865626-62-6, ) includes a phenyl group, increasing lipophilicity for membrane permeability in drug candidates.

Research Findings and Data Gaps

  • Spectral Data : Detailed NMR and MS data are available only for the target compound . Analogs lack comparable public spectral information, limiting direct comparisons.
  • Toxicity : Safety data are sparse for most analogs except the 7-oxo derivative .

Biological Activity

tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, a compound with the CAS number 1801766-68-6, is part of a class of spirocyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary assays suggest that this compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
  • Anti-inflammatory Effects : Research has shown that it can reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens or cancer cells.
  • Modulation of Cell Signaling Pathways : It appears to influence cell signaling pathways related to apoptosis and cell cycle regulation, particularly in tumor cells.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Research

In a recent investigation published in Cancer Letters, the compound was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 25 µM across different cell types . The study highlighted its potential as a lead compound for further development in anticancer therapy.

Anti-inflammatory Activity

Research conducted at a leading university demonstrated that the compound significantly decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential role in managing chronic inflammatory conditions .

Data Tables

Biological ActivityAssay TypeResultReference
AntimicrobialMIC AssayMIC = 10 µg/mL
AnticancerCell ViabilityIC50 = 15–25 µM
Anti-inflammatoryCytokine AssayDecreased IL-6, TNF-alpha levels

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